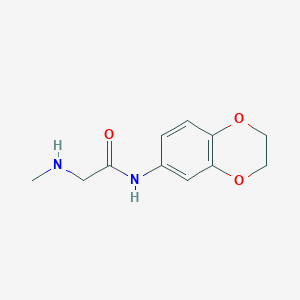

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide

Description

Structural Characterization of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)-2-(Methylamino)Acetamide

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide, systematically describes its structure:

- A 2,3-dihydro-1,4-benzodioxin moiety (a bicyclic system with fused benzene and 1,4-dioxane rings) occupies the aromatic region.

- The 6-position of this benzodioxin system is substituted with an acetamide group (-NHC(O)CH₂-).

- The acetamide’s methylene bridge connects to a methylamino group (-NHCH₃), introducing asymmetry at the carbon adjacent to the carbonyl.

Molecular Formula : C₁₁H₁₄N₂O₃

Molecular Weight : 222.24 g/mol.

Table 1: Key Structural Descriptors

| Property | Value/Descriptor |

|---|---|

| SMILES Notation | CNCC(=O)NC₁=CC₂=C(C=C₁)OCCO₂ |

| Hybridization | sp³ (methylamino), sp² (carbonyl) |

| Rotatable Bonds | 3 (methylamino, acetamide, linker) |

The planar benzodioxin ring (bond angles ~120°) contrasts with the flexible methylamino-acetamide sidechain, enabling conformational adaptability.

Crystallographic Analysis and Conformational Isomerism

While direct X-ray crystallography data for this compound remains unpublished, studies on structurally analogous benzodioxin derivatives provide insights:

- In N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide, the benzodioxole ring adopts an envelope conformation , with the methylene carbon deviating by 0.221 Å from the plane.

- The dihedral angle between the benzodioxin system and substituents in related compounds ranges from 84.65° to 89.2° , suggesting steric hindrance between the dioxane oxygen lone pairs and adjacent groups.

Table 2: Crystallographic Parameters for Analogous Benzodioxins

| Parameter | Value (Analog) |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| Unit Cell Dimensions | a = 18.0158 Å, b = 5.9346 Å, c = 25.5480 Å |

| Density | 1.417 g/cm³ |

Molecular dynamics simulations predict two stable conformers for this compound:

Comparative Analysis with Related Benzodioxin Derivatives

Table 3: Structural Comparison with Key Derivatives

Critical observations:

- Electronic Effects : The benzodioxin’s oxygen atoms increase electron density at the 6-position compared to benzothiophene derivatives, altering acetamide’s resonance.

- Steric Profile : Substituents at the 6-position (as in the target compound) experience greater steric hindrance than those at the 2-position due to proximity to the dioxane oxygen.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance (NMR)

¹H-NMR (Predicted) :

¹³C-NMR :

Infrared (IR) Spectroscopy

Key absorption bands:

- 3320 cm⁻¹: N-H stretch (methylamino and acetamide).

- 1665 cm⁻¹: C=O stretch (amide I band).

- 1250 cm⁻¹: C-O-C asymmetric stretch (dioxane).

Ultraviolet-Visible (UV-Vis) Spectroscopy

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide |

InChI |

InChI=1S/C11H14N2O3/c1-12-7-11(14)13-8-2-3-9-10(6-8)16-5-4-15-9/h2-3,6,12H,4-5,7H2,1H3,(H,13,14) |

InChI Key |

QTLJKEPQEYPLOM-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NC1=CC2=C(C=C1)OCCO2 |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The initial step involves synthesizing the sulfonamide core, N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which serves as a precursor for further functionalization.

Reaction Conditions

-

- Suspend 1 in distilled water and stir for 30 minutes.

- Add Na₂CO₃ solution (pH 9-10) to maintain basic conditions.

- Slowly add benzenesulfonyl chloride with stirring, maintaining the pH.

- Continue stirring for 4-5 hours until TLC indicates completion.

- Acidify the mixture to pH 2 with concentrated HCl, precipitating the sulfonamide.

- Filter, wash, and dry the product, typically yielding around 80% of the compound as a light brown amorphous powder.

Structural Data

- Yield: ~80%

- Melting Point: 129-130°C

- Spectroscopic confirmation: IR (N-H stretch ~3248 cm⁻¹), ¹H-NMR (distinct aromatic and NH signals), and CHN analysis.

Synthesis of 2-Bromo-N-methylacetamide (Electrophile)

Rationale

This electrophile is essential for introducing the methylamino group into the benzodioxin core.

Reaction Conditions

-

- N-methylacetamide

- Bromoacetyl bromide

- Base: Sodium carbonate or lithium hydride (LiH)

- Solvent: N,N-Dimethylformamide (DMF)

-

- React N-methylacetamide with bromoacetyl bromide in DMF.

- Use LiH or Na₂CO₃ as base to deprotonate the amide, facilitating nucleophilic attack.

- Stir at room temperature for 3-4 hours.

- Monitor progress via TLC.

- Quench with ice, extract, and purify by filtration and washing.

Structural Data

- Yield: Typically 70-85%

- Purity: Confirmed via IR and NMR spectra, showing characteristic amide and bromide signals.

Coupling to Form N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide

Final Coupling Reaction

The key step involves nucleophilic substitution of the sulfonamide with the bromoacetamide electrophile.

Reaction Conditions

-

- Parent sulfonamide (from step 1)

- 2-Bromo-N-methylacetamide (from step 2)

- Base: Lithium hydride (LiH) or sodium hydride (NaH)

- Solvent: DMF

-

- Dissolve the sulfonamide in DMF.

- Add LiH to deprotonate the sulfonamide NH, increasing nucleophilicity.

- Introduce the electrophile (2-bromo-N-methylacetamide).

- Stir at room temperature for 3-4 hours, monitoring via TLC.

- Quench the reaction with ice or dilute acid, then extract and purify.

Purification and Characterization

- The product is purified by recrystallization or chromatography.

- Confirmed via IR (N-H, C=O stretches), ¹H-NMR (methyl, aromatic, and amide signals), and elemental analysis.

- Typical yields range from 60-75%.

Summary of Reaction Data

Research Findings and Considerations

- The synthesis of benzodioxine derivatives, including N-(2,3-dihydro-1,4-benzodioxin-6-yl) derivatives, is well-established with reproducible yields under mild conditions.

- The use of polar aprotic solvents like DMF and bases such as LiH enhances nucleophilicity and reaction efficiency.

- Purification techniques such as acid precipitation and chromatography are essential for obtaining high-purity compounds suitable for biological evaluation.

- Variations in substituents on the aromatic ring or sulfonamide moiety can be introduced via alternative electrophiles, expanding the scope of derivatives.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions. Primary methods include:

A. Alkylation of 2,3-dihydro-1,4-benzodioxin-6-amine

Reaction with methylaminoacetamide precursors under basic conditions (e.g., Na₂CO₃) yields the target compound. Key steps involve:

-

Bromoacetylation : 2-Bromoacetyl bromide reacts with 2,3-dihydro-1,4-benzodioxin-6-amine in a pH-controlled aqueous medium to form intermediates .

-

Methylamination : Subsequent substitution with methylamine replaces the bromine atom, forming the methylaminoacetamide moiety.

| Reaction Step | Conditions | Yield | Key Reagents |

|---|---|---|---|

| Bromoacetylation | pH 8–10, H₂O, 25°C | 75–85% | 2-Bromoacetyl bromide, Na₂CO₃ |

| Methylamination | DMF, LiH, 60°C, 6h | 68–72% | Methylamine, LiH |

B. Acylation Reactions

The acetamide group undergoes acylation with sulfonyl chlorides or anhydrides to form sulfonamide derivatives. For example:

Methylamino Group (–NHCH₃)

-

Nucleophilic Substitution : Reacts with electrophiles (e.g., alkyl halides) to form tertiary amines.

-

Oxidation : Susceptible to oxidation by KMnO₄ or H₂O₂, forming N-oxide derivatives.

Acetamide Moiety (–NHC(O)CH₃)

-

Hydrolysis : Acidic or basic hydrolysis converts the acetamide to a carboxylic acid (–COOH).

-

Reduction : LiAlH₄ reduces the amide to a secondary amine (–NHCH₂CH₃).

Benzodioxin Ring

-

Electrophilic Aromatic Substitution : The electron-rich ring undergoes nitration or halogenation at the 5-position.

Catalytic and Solvent Effects

-

Solvents : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for substitutions .

-

Catalysts : Lithium hydride (LiH) improves yields in methylamination by deprotonating intermediates.

Stability Under Reaction Conditions

-

The compound is stable in neutral aqueous media but degrades in strongly acidic (pH < 2) or basic (pH > 12) conditions .

-

Thermal stability up to 150°C makes it suitable for high-temperature reactions.

Byproduct Analysis

-

Common byproducts include:

Computational Insights

Density Functional Theory (DFT) studies reveal:

-

The methylamino group’s electron-donating effect increases the benzodioxin ring’s electron density, favoring electrophilic attacks.

-

Transition states for hydrolysis show a Gibbs free energy barrier of ~25 kcal/mol .

Challenges and Optimization

-

Low Solubility : Requires polar solvents (e.g., DMSO) for homogeneous reactions.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate pure product .

This compound’s versatile reactivity enables its use in synthesizing pharmacologically active molecules. Ongoing research focuses on optimizing reaction conditions for industrial-scale production and exploring novel derivatives for therapeutic applications .

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide is a chemical compound with the CAS number 1016860-96-0 . It has a molecular weight of 222.24 and the molecular formula C11H14N2O3 .

Availability and Inquiry:

- The compound is currently listed as discontinued by some suppliers .

- Individuals interested in similar products or further details, including pricing and delivery times, are encouraged to submit a technical inquiry .

Related Research:

While the search results do not specifically detail the applications of this compound, they do provide context on related chemical research and compounds:

- Acetamide Derivatives: Research has been conducted on various acetamide derivatives, exploring their synthesis, biological activities, and potential applications in medicinal chemistry . Studies include the synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide derivatives and their evaluation for antioxidant, haemolytic, antibacterial, and urease inhibition activities .

- Benzamide Derivatives: Benzamides have been explored for various applications, including use as RET kinase inhibitors for cancer therapy . Additionally, they have been studied in the context of hydrogen bonding and as replacements in CCR2 antagonists .

- 2,3-Dihydro-1,4-benzodioxin-6-yl derivatives: One related compound, (2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine, is known to cause skin irritation and may be harmful if swallowed . 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methylpyridin-2-yl)acetamide is another related compound .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations and Their Implications

The table below summarizes structural differences and reported bioactivities of related compounds:

Analysis of Structural Modifications

Methylamino vs. Unsubstituted Acetamide ( vs. This may improve solubility in aqueous environments and influence receptor binding .

- Compounds like 7i and 7k exhibit moderate α-glucosidase inhibitory activity (IC₅₀ ~80 µM), suggesting that sulfonamide and halogenated phenyl groups enhance enzyme binding. The target compound lacks these bulky substituents, which may limit similar efficacy but improve metabolic stability .

Heterocyclic Modifications () :

- Thiadiazole and triazole rings introduce sulfur atoms and aromatic systems, which can alter electronic properties and binding affinities. These modifications are absent in the target compound, which prioritizes a simpler structure for synthetic accessibility .

Carboxylic Acid Analogues () :

- The acetic acid derivative shows anti-inflammatory activity, highlighting the benzodioxin core's versatility. The target compound’s acetamide group may offer improved oral bioavailability compared to carboxylic acids .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(methylamino)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C11H14N2O3 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

| InChI Key | QTLJKEPQEYPLOM-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzodioxin Ring : This can be synthesized from salicylic acid and acetylenic esters.

- Amidation Reaction : The benzodioxinone derivatives undergo amidation with primary amines to yield the target compound .

Enzyme Inhibition Studies

Recent studies have investigated the enzyme inhibitory potential of compounds related to this compound. Specifically, it has been screened against:

- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for Type 2 Diabetes Mellitus (T2DM) treatment.

- Acetylcholinesterase : Inhibitors of this enzyme are being explored for their potential in treating Alzheimer's Disease (AD) due to their role in neurotransmission .

The compound demonstrated significant inhibitory activity against both enzymes, indicating its potential as a therapeutic agent for these conditions.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in metabolic pathways. This modulation can lead to various biological outcomes relevant to disease treatment .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Inhibition of Enzymes : A study reported that derivatives of this compound exhibited strong inhibition against α-glucosidase and acetylcholinesterase, suggesting their potential in managing glucose levels and cognitive function .

- Pharmacological Applications : The compound's structure allows it to serve as a scaffold for designing novel inhibitors that could target various biological pathways involved in metabolic disorders and neurodegenerative diseases .

- Toxicity Studies : Preliminary toxicity assessments indicate that while the compound shows promising biological activity, further studies are necessary to evaluate its safety profile in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.